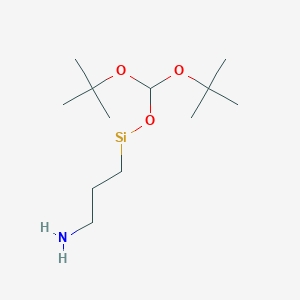
CID 18755634
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Di-tert-butoxymethoxy)silyl]propan-1-amine is an organosilicon compound that features a silyl ether group and an amine group. This compound is often used in organic synthesis, particularly as a protecting group for alcohols and amines due to its stability and ease of removal under specific conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Di-tert-butoxymethoxy)silyl]propan-1-amine typically involves the reaction of 3-aminopropyltrimethoxysilane with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: On an industrial scale, the production of 3-[(Di-tert-butoxymethoxy)silyl]propan-1-amine follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-[(Di-tert-butoxymethoxy)silyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The silyl ether group can be reduced under specific conditions.
Substitution: The silyl ether group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like chlorotrimethylsilane are often employed for substitution reactions.
Major Products:
Oxidation: Produces oxides of the amine group.
Reduction: Results in the formation of simpler silyl ethers.
Substitution: Leads to the formation of various substituted silyl ethers.
Applications De Recherche Scientifique
3-[(Di-tert-butoxymethoxy)silyl]propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in multi-step organic synthesis.
Biology: Employed in the modification of biomolecules for various biochemical assays.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(Di-tert-butoxymethoxy)silyl]propan-1-amine involves the formation of stable silyl ether bonds with alcohols and amines. This stability is due to the steric hindrance provided by the di-tert-butyl groups, which protect the functional groups from unwanted reactions. The compound can be selectively deprotected under mild acidic or basic conditions, allowing for the controlled release of the protected functional groups.
Comparaison Avec Des Composés Similaires
(3-Aminopropyl)triethoxysilane: Another silyl ether compound used for surface functionalization.
tert-Butyldimethylsilyl chloride: Commonly used for the protection of alcohols and amines.
Trimethylsilyl chloride: Used for similar purposes but with different stability and reactivity profiles.
Uniqueness: 3-[(Di-tert-butoxymethoxy)silyl]propan-1-amine is unique due to its combination of a silyl ether group and an amine group, providing dual functionality in organic synthesis. Its stability and ease of removal make it a valuable tool in complex synthetic sequences.
Propriétés
Formule moléculaire |
C12H27NO3Si |
|---|---|
Poids moléculaire |
261.43 g/mol |
InChI |
InChI=1S/C12H27NO3Si/c1-11(2,3)14-10(15-12(4,5)6)16-17-9-7-8-13/h10H,7-9,13H2,1-6H3 |
Clé InChI |
LBYXKKPICXHWDI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(OC(C)(C)C)O[Si]CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14365136.png)

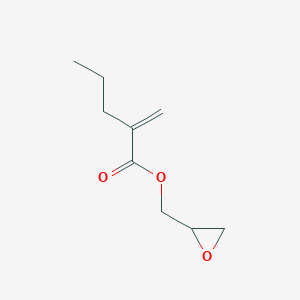
![N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methylprop-2-enamide](/img/structure/B14365172.png)
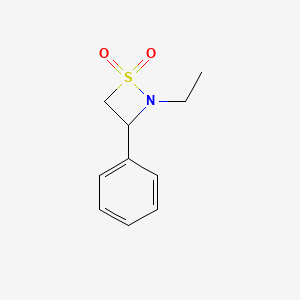
![1-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-[(E)-(2-hydroxyphenyl)methylideneamino]guanidine](/img/structure/B14365182.png)
![Ethyl 2-[(tert-butylsulfanyl)methyl]prop-2-enoate](/img/structure/B14365186.png)
![[Fluoro(dimethyl)silyl]methyl 4-methylbenzoate](/img/structure/B14365191.png)
![(1S)-1-[tert-butyl(dimethyl)silyl]but-2-en-1-ol](/img/structure/B14365198.png)

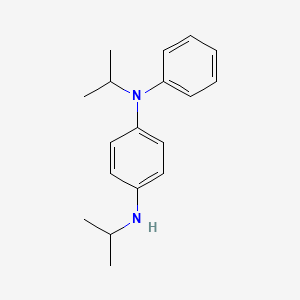
![(3-Methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diyl)dimethanol](/img/structure/B14365214.png)
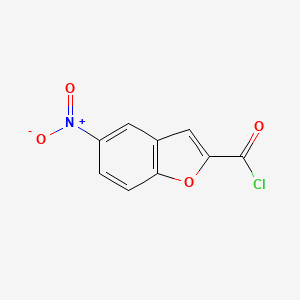
![Glycine, N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(dibutoxyphosphinyl)-](/img/structure/B14365226.png)
